molecular formula C9H9NO2S2 B14426959 O~2~,O~6~-Dimethyl pyridine-2,6-dicarbothioate CAS No. 84877-69-0

O~2~,O~6~-Dimethyl pyridine-2,6-dicarbothioate

Cat. No.: B14426959
CAS No.: 84877-69-0
M. Wt: 227.3 g/mol
InChI Key: PKCPRSCGAIVFOT-UHFFFAOYSA-N
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Description

O~2~,O~6~-Dimethyl pyridine-2,6-dicarbothioate: is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of two methyl groups and two carboxylate groups attached to the pyridine ring

Properties

CAS No.

84877-69-0

Molecular Formula

C9H9NO2S2

Molecular Weight

227.3 g/mol

IUPAC Name

2-O,6-O-dimethyl pyridine-2,6-dicarbothioate

InChI

InChI=1S/C9H9NO2S2/c1-11-8(13)6-4-3-5-7(10-6)9(14)12-2/h3-5H,1-2H3

InChI Key

PKCPRSCGAIVFOT-UHFFFAOYSA-N

Canonical SMILES

COC(=S)C1=NC(=CC=C1)C(=S)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O2,O~6~-Dimethyl pyridine-2,6-dicarbothioate typically involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of O2,O~6~-Dimethyl pyridine-2,6-dicarbothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: O2,O~6~-Dimethyl pyridine-2,6-dicarbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

O~2~,O~6~-Dimethyl pyridine-2,6-dicarbothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2,O~6~-Dimethyl pyridine-2,6-dicarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • Dimethyl pyridine-2,6-dicarboxylate
  • Diethyl pyridine-2,6-dicarboxylate
  • Dimethyl pyridine-3,5-dicarboxylate

Comparison: O2,O~6~-Dimethyl pyridine-2,6-dicarbothioate is unique due to the presence of thioester groups, which impart distinct chemical properties compared to other similar compounds. These properties include increased reactivity towards nucleophiles and potential for forming more stable coordination complexes with metal ions.

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